![molecular formula C20H24N2O4S3 B4584026 4-(methylthio)-3-(4-morpholinylcarbonyl)-N-[2-(phenylthio)ethyl]benzenesulfonamide](/img/structure/B4584026.png)
4-(methylthio)-3-(4-morpholinylcarbonyl)-N-[2-(phenylthio)ethyl]benzenesulfonamide
Vue d'ensemble
Description
Benzenesulfonamide derivatives have garnered attention due to their wide range of biological activities and applications in medicinal chemistry. Research efforts often focus on exploring their synthesis, molecular structure, and properties to develop new compounds with potential therapeutic benefits.
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves cyclocondensation reactions, coupling of dibromoalkenes with nitrogen nucleophiles, and other strategies tailored to introduce specific functional groups that influence the compound's activity and properties (Coste, Couty, & Evano, 2011).
Molecular Structure Analysis
Structural elucidation of benzenesulfonamide derivatives is commonly achieved through spectroscopic methods such as FTIR, NMR, and X-ray diffraction. These techniques provide detailed information on the compound's molecular geometry, confirming the presence of specific substituents and the overall molecular architecture (Alpaslan, Macit, Erdönmez, & Büyükgüngör, 2012).
Chemical Reactions and Properties
Benzenesulfonamide derivatives participate in various chemical reactions, including oxidative cross-coupling and rearrangements, which can be exploited to synthesize new compounds with unique structures and functionalities (Miura, Tsuda, Satoh, Pivsa‐Art, & Nomura, 1998).
Physical Properties Analysis
The physical properties of benzenesulfonamide derivatives, such as solubility, melting point, and crystal structure, are influenced by the nature of the substituents and the molecular arrangement. These properties are critical for understanding the compound's behavior in biological systems and its potential as a therapeutic agent (Rodrigues, Preema, Naveen, Lokanath, & Suchetan, 2015).
Applications De Recherche Scientifique
Organic Synthesis and Catalysis
Sulfonamides, similar to the one , have been utilized in organic synthesis, particularly in oxidative cross-coupling reactions. For instance, N-(2‘-Phenylphenyl)benzenesulfonamides have been employed in reactions with acrylate esters, leading to the production of complex derivatives under catalyzed conditions. Such reactions underscore the role of sulfonamide derivatives in facilitating bond formation, highlighting their significance in synthetic chemistry for constructing complex molecular architectures (Miura et al., 1998).
Pharmacological Investigations
Sulfonamide derivatives have shown promising pharmacological properties. A study focusing on sulfonamides incorporating a thiourea scaffold demonstrated potent inhibitory effects against carbonic anhydrase isozymes, which are crucial for various physiological functions. These derivatives exhibited significant in vitro inhibitory potency and potential for lowering intraocular pressure, indicating their therapeutic potential in ophthalmology (Casini et al., 2002).
Material Science and Chemistry
In the realm of material science, sulfonamide-containing complexes have been synthesized to explore their physicochemical properties and potential applications. For example, Mn2+ complexes with sulfonamide groups have been studied for their pH-responsive relaxivity, suggesting their utility in MRI contrast agents and other biomedical imaging applications. This research highlights the adaptability of sulfonamide derivatives in creating functional materials with specific desired properties (Uzal-Varela et al., 2020).
Propriétés
IUPAC Name |
4-methylsulfanyl-3-(morpholine-4-carbonyl)-N-(2-phenylsulfanylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S3/c1-27-19-8-7-17(15-18(19)20(23)22-10-12-26-13-11-22)29(24,25)21-9-14-28-16-5-3-2-4-6-16/h2-8,15,21H,9-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWUAWDYRQCSNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)S(=O)(=O)NCCSC2=CC=CC=C2)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(methylsulfanyl)-3-(morpholin-4-ylcarbonyl)-N-[2-(phenylsulfanyl)ethyl]benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



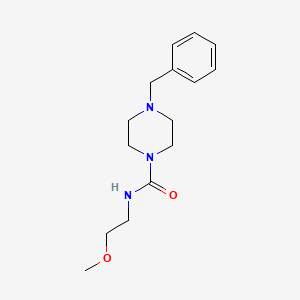
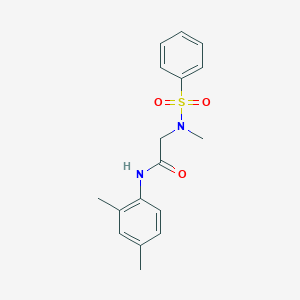
![1-[(1-acetyl-4-piperidinyl)carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4583976.png)
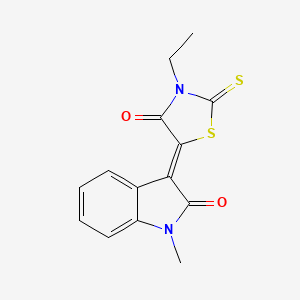
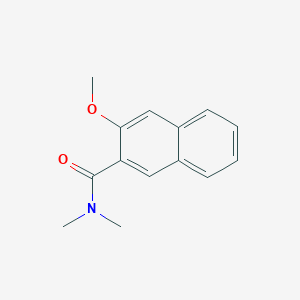
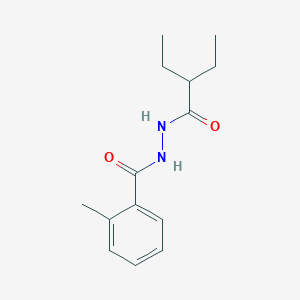
![methyl 2-({[2-(3-chlorophenyl)-4-quinolinyl]carbonyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B4583993.png)
![5-ethyl-N-[2-(4-fluorophenyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4584010.png)
![5-[(5-nitro-2-furyl)methylene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4584016.png)
![5-(4-chlorophenyl)-2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-7-methyl-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4584018.png)
![5-{[(4-fluorophenyl)acetyl]amino}-2-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B4584023.png)
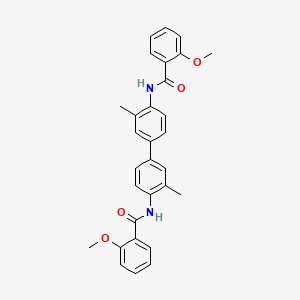
![2-[3-(1,3-benzodioxol-5-yl)isoxazol-5-yl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine](/img/structure/B4584050.png)
![2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{4-methoxy-3-[(2-methylbenzyl)oxy]phenyl}acrylamide](/img/structure/B4584054.png)